![molecular formula C15H15NO2 B6371802 5-(3-Acetylaminophenyl)-3-methylphenol, 95% CAS No. 1261977-09-6](/img/structure/B6371802.png)
5-(3-Acetylaminophenyl)-3-methylphenol, 95%
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Overview
Description
5-(3-Acetylaminophenyl)-3-methylphenol, 95% (5-AMPMP-95) is a synthetic compound with a variety of potential applications in scientific research. It is a phenolic compound that belongs to the family of compounds known as phenylpropanoids, which are derived from phenylalanine and have a wide range of biological activities. 5-AMPMP-95 has been studied for its potential use in drug development, as an antioxidant, and in the synthesis of other compounds.
Scientific Research Applications
5-(3-Acetylaminophenyl)-3-methylphenol, 95% has been studied for its potential applications in drug development. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and is a target for the development of anti-inflammatory drugs. In addition, 5-(3-Acetylaminophenyl)-3-methylphenol, 95% has been found to be a potent antioxidant and may be useful in the prevention of oxidative stress-related diseases. It has also been studied for its potential use in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-(3-Acetylaminophenyl)-3-methylphenol, 95% is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation and other physiological processes. 5-(3-Acetylaminophenyl)-3-methylphenol, 95% binds to the active site of COX-2 and inhibits its activity, thus preventing the synthesis of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylaminophenyl)-3-methylphenol, 95% are not fully understood, but it is believed to have anti-inflammatory and antioxidant properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and is a target for the development of anti-inflammatory drugs. In addition, 5-(3-Acetylaminophenyl)-3-methylphenol, 95% has been found to be a potent antioxidant and may be useful in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Acetylaminophenyl)-3-methylphenol, 95% in lab experiments include its ease of synthesis and its stability. The synthesis of 5-(3-Acetylaminophenyl)-3-methylphenol, 95% is relatively simple and can be carried out under mild conditions. In addition, the compound is stable and can be stored for long periods of time. The main limitation of 5-(3-Acetylaminophenyl)-3-methylphenol, 95% is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
The potential future directions of 5-(3-Acetylaminophenyl)-3-methylphenol, 95% include further research into its mechanism of action, its potential therapeutic applications, and its potential use in the synthesis of other compounds. In addition, further research is needed to determine the biochemical and physiological effects of 5-(3-Acetylaminophenyl)-3-methylphenol, 95%, as well as its potential toxicity and side effects. Finally, more research is needed to understand the advantages and limitations of using 5-(3-Acetylaminophenyl)-3-methylphenol, 95% in lab experiments.
Synthesis Methods
The synthesis of 5-(3-Acetylaminophenyl)-3-methylphenol, 95% begins with the reaction of 3-methoxy-4-hydroxybenzaldehyde with acetic anhydride in the presence of sodium acetate. This reaction produces 3-methoxy-4-acetoxybenzaldehyde, which is then reacted with 3-methylphenol in the presence of sodium hydroxide. The resulting product is 5-(3-Acetylaminophenyl)-3-methylphenol, 95%. The reaction is carried out under mild conditions and yields 95% of the desired product.
properties
IUPAC Name |
N-[3-(3-hydroxy-5-methylphenyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-6-13(9-15(18)7-10)12-4-3-5-14(8-12)16-11(2)17/h3-9,18H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWFCEPQWGMJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683891 |
Source
|
Record name | N-(3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-09-6 |
Source
|
Record name | N-(3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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